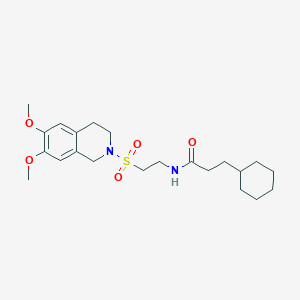
3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide is a synthetic organic compound featuring a complex structure. Its unique combination of functional groups and structural features makes it a molecule of interest in various fields including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide typically involves a multi-step process. Key steps include the formation of the cyclohexyl moiety, introduction of the sulfonyl group, and incorporation of the isoquinoline derivative. Each step requires specific reagents and reaction conditions, including solvents, catalysts, and controlled temperatures.
Industrial Production Methods: Industrial-scale production may involve optimizing these reactions for larger yields and purities. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions It Undergoes: This compound can undergo various reactions such as oxidation, reduction, and substitution. For instance, the presence of the sulfonyl group may render it susceptible to nucleophilic substitution, while the isoquinoline moiety could undergo electrophilic aromatic substitution.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely, from acidic or basic environments to different solvent systems.
Major Products Formed: The major products of these reactions are often derivatives of the original compound, with modifications at the sulfonyl or isoquinoline groups depending on the specific reagents and conditions used.
科学研究应用
Comprehensive Description: This compound has shown potential in several areas of scientific research. In chemistry, it is studied for its reactivity and synthesis of new derivatives. In biology and medicine, its interactions with biological targets make it a candidate for drug development, particularly in targeting specific enzymes or receptors. In industry, it might be explored for its utility in manufacturing processes or as an intermediate in the synthesis of more complex molecules.
作用机制
Mechanism: The mechanism by which 3-cyclohexyl-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)propanamide exerts its effects often involves its interaction with specific molecular targets. These interactions can include binding to active sites of enzymes, modulating receptor activity, or disrupting biological pathways.
Molecular Targets and Pathways: The compound’s structure allows it to interact with a variety of targets, including enzymes involved in metabolic pathways, receptors on cell surfaces, and even DNA or RNA. These interactions can influence cellular processes, making it a molecule of interest in pharmacology and biochemistry.
相似化合物的比较
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-3-phenylpropanamide
2-(6,7-dimethoxyisoquinolin-1-yl)ethanamine
N-(2-phenylethyl)-3-cyclohexylpropanamide
This is a high-level overview of the compound, outlining its significance and potential. It's like a tiny universe of possibility in molecular form. Neat, right?
属性
IUPAC Name |
3-cyclohexyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h14-15,17H,3-13,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBMGOVRSAQCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CCC3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2911572.png)
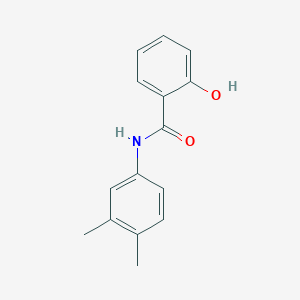
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-cyanobenzamide](/img/structure/B2911576.png)
![N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride](/img/structure/B2911577.png)
![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2911578.png)
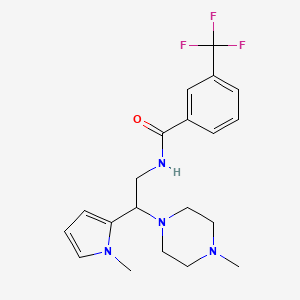
![5-[4-bromo-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2911581.png)
![3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2911583.png)
![1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911584.png)
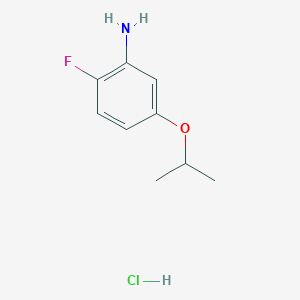
![1-cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2911587.png)
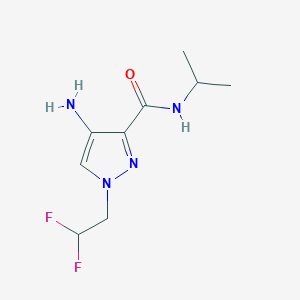
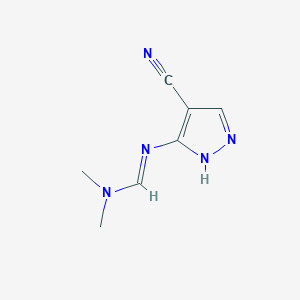
![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)
